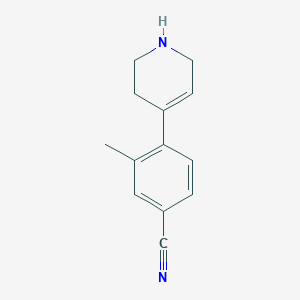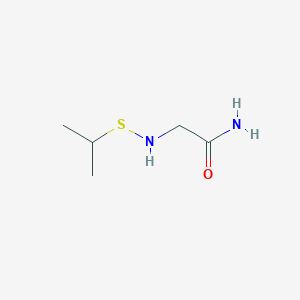
3-(4-Bromophenoxy)-2,6-dimethylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Bromophenoxy)-2,6-dimethylpyridine is an organic compound with the molecular formula C13H12BrNO It is a derivative of pyridine, a basic heterocyclic organic compound, and contains a bromophenoxy group attached to the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenoxy)-2,6-dimethylpyridine typically involves the reaction of 2,6-dimethylpyridine with 4-bromophenol in the presence of a suitable base. The reaction is carried out under reflux conditions in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The base, often potassium carbonate (K2CO3) or sodium hydride (NaH), facilitates the nucleophilic substitution reaction, leading to the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Bromophenoxy)-2,6-dimethylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous or organic solvent.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Reduced derivatives of the original compound.
Substitution: Substituted derivatives with various functional groups replacing the bromine atom.
Aplicaciones Científicas De Investigación
3-(4-Bromophenoxy)-2,6-dimethylpyridine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, such as antimicrobial and antiviral properties.
Medicine: Explored for its potential as a lead compound in drug discovery and development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-(4-Bromophenoxy)-2,6-dimethylpyridine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
3-(4-Bromophenoxy)pyridine: A similar compound with a bromophenoxy group attached to the pyridine ring but lacking the dimethyl substituents.
2,6-Dimethylpyridine: A simpler derivative of pyridine with two methyl groups attached to the 2 and 6 positions.
4-Bromophenol: A precursor used in the synthesis of 3-(4-Bromophenoxy)-2,6-dimethylpyridine.
Uniqueness
This compound is unique due to the presence of both the bromophenoxy group and the dimethyl substituents on the pyridine ring This combination of functional groups imparts specific chemical and physical properties to the compound, making it distinct from other similar compounds
Propiedades
Fórmula molecular |
C13H12BrNO |
|---|---|
Peso molecular |
278.14 g/mol |
Nombre IUPAC |
3-(4-bromophenoxy)-2,6-dimethylpyridine |
InChI |
InChI=1S/C13H12BrNO/c1-9-3-8-13(10(2)15-9)16-12-6-4-11(14)5-7-12/h3-8H,1-2H3 |
Clave InChI |
CGCADXIKCFQCOC-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=C(C=C1)OC2=CC=C(C=C2)Br)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 2-chloro-4-[(4-methylthiophen-2-yl)amino]pyrimidine-5-carboxylate](/img/structure/B13871361.png)



![Ethyl 3-hydroxy-3-[4-[(2-methylphenyl)methoxy]phenyl]propanoate](/img/structure/B13871391.png)




![4-[[(tetrahydro-2H-pyran-4-yl)oxy]methyl]Piperidine](/img/structure/B13871420.png)


![(2,5-Dioxopyrrolidin-1-yl) 4-[(4-methoxyphenyl)methyl]piperazine-1-carboxylate](/img/structure/B13871449.png)
